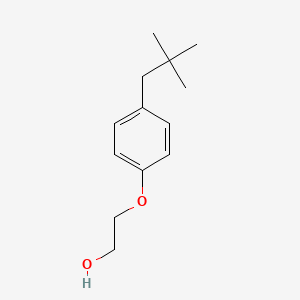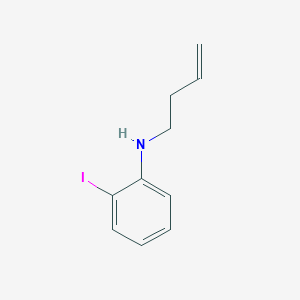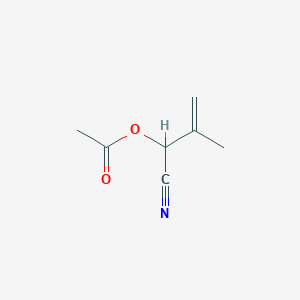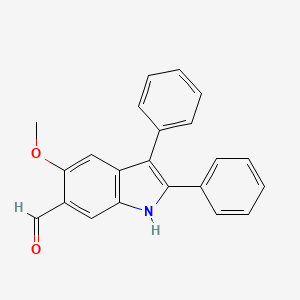
N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride is a complex organophosphorus compound It is characterized by the presence of both phosphorus and sulfur atoms, along with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride typically involves the reaction of phosphorus pentachloride with 2,2,2-trifluoroethanimidoyl chloride in the presence of a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form phosphines or phosphine oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. These reactions are often conducted at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. These reactions usually require low temperatures and an inert atmosphere.
Major Products Formed
Substitution Reactions: Products include substituted phosphorothioyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include phosphines and phosphine oxides.
Aplicaciones Científicas De Investigación
N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride involves its interaction with nucleophilic sites on target molecules. The compound can form covalent bonds with these sites, leading to the inhibition of enzyme activity or alteration of molecular function. The presence of the trifluoromethyl group enhances the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl bromide
- N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl iodide
- N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl fluoride
Uniqueness
N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride is unique due to its specific combination of phosphorus, sulfur, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications.
Propiedades
| 116060-19-6 | |
Fórmula molecular |
C2Cl3F3NPS |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
N-dichlorophosphinothioyl-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C2Cl3F3NPS/c3-1(2(6,7)8)9-10(4,5)11 |
Clave InChI |
WWIFSHKOJDSWJR-UHFFFAOYSA-N |
SMILES canónico |
C(=NP(=S)(Cl)Cl)(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)
![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)






